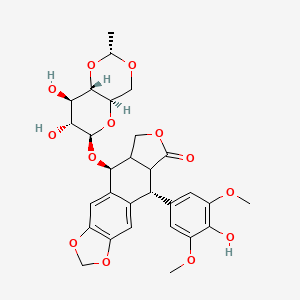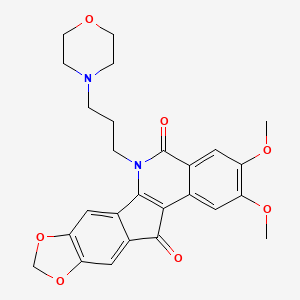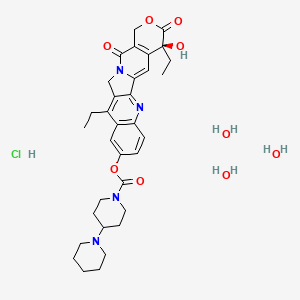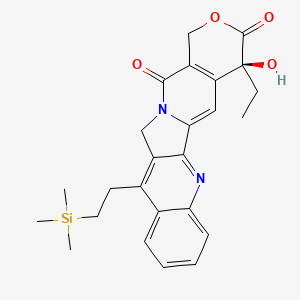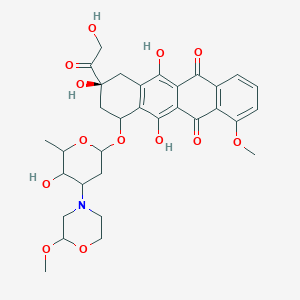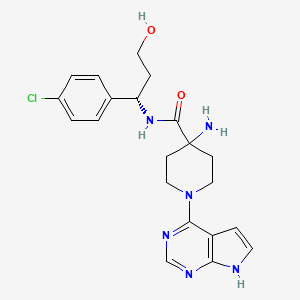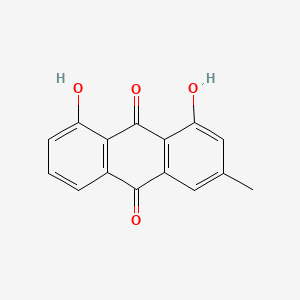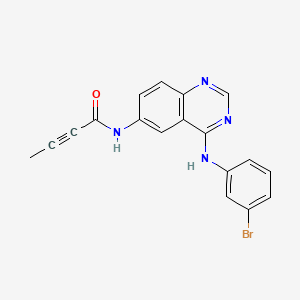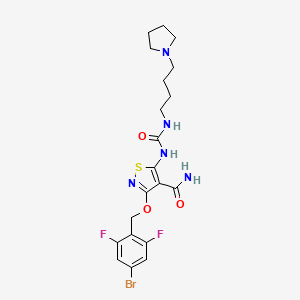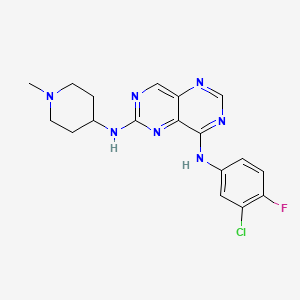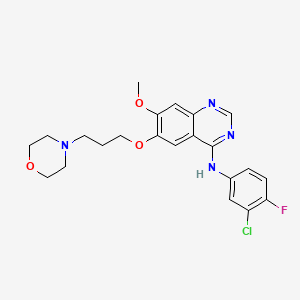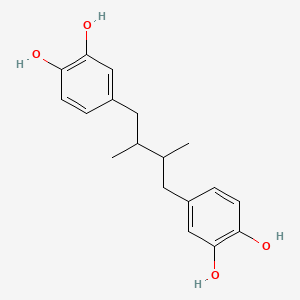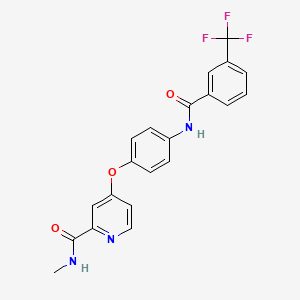
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
Overview
Description
SKLB 610 is a multi-targeted tyrosine kinase inhibitor that primarily inhibits vascular endothelial growth factor receptor 2 (VEGFR2), with weaker inhibitory effects on fibroblast growth factor receptor 2 (FGFR2) and platelet-derived growth factor receptor (PDGFR) . This compound has shown significant potential in inhibiting angiogenesis and tumor growth, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKLB 610 involves the reaction of N-methyl-4- (4- (3- (trifluoromethyl) benzamido) phenoxy) picolinamide with various reagents under specific conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers and researchers.
Industrial Production Methods
Industrial production methods for SKLB 610 are not widely published.
Chemical Reactions Analysis
Types of Reactions
SKLB 610 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SKLB 610 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions involving SKLB 610 are typically derivatives of the original compound, modified to enhance its inhibitory effects or to study its interactions with other molecules .
Scientific Research Applications
SKLB 610 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of angiogenesis and tumor growth.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
SKLB 610 exerts its effects by inhibiting the activity of VEGFR2, FGFR2, and PDGFR. This inhibition leads to a decrease in the phosphorylation of these receptors, which in turn reduces the proliferation and migration of endothelial cells . The compound also inhibits the formation of capillary tubes and reduces microvessel density in tumors, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SKLB 610 include:
- Axitinib
- Cabozantinib
- Nintedanib
- Vandetanib
- Lenvatinib
Uniqueness
What sets SKLB 610 apart from these similar compounds is its multi-targeted inhibition of VEGFR2, FGFR2, and PDGFR, making it a versatile tool in cancer research . Its ability to inhibit multiple targets with high potency and selectivity makes it a valuable compound for studying the mechanisms of angiogenesis and tumor growth .
Properties
IUPAC Name |
N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-12H,1H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDHHMEVMSODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



